Manidipine Dihydrochlorid
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Overview
Description
Manidipine dihydrochloride is a calcium channel blocker of the dihydropyridine class, primarily used as an antihypertensive agent. It is known for its high selectivity for vascular smooth muscle, which allows it to induce vasodilation without significantly affecting cardiac function . Manidipine dihydrochloride was patented in 1982 and approved for medical use in 1990 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manidipine dihydrochloride involves several key steps:
Alkylation: N-(2-hydroxyethyl)piperazine reacts with benzhydryl bromide to form 2-(4-benzhydrylpiperazin-1-yl)ethanol.
Acetoacetate Formation: The resulting compound reacts with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Synthesis: This intermediate undergoes a reaction with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield manidipine.
Industrial Production Methods
In industrial settings, the preparation of manidipine dihydrochloride involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Manidipine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify its nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Manidipine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
Manidipine dihydrochloride exerts its effects by blocking L- and T-type voltage-dependent calcium channels on smooth muscle cells. This prevents the influx of extracellular calcium into the cells, leading to vasodilation and a subsequent decrease in blood pressure . Additionally, it produces renal vasodilation and increases natriuresis, contributing to its antihypertensive effect by reducing blood volume .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with similar vasodilatory effects.
Felodipine: Another compound in the same class with similar therapeutic uses
Uniqueness
Manidipine dihydrochloride is unique due to its high selectivity for vascular smooth muscle and its minimal effects on cardiac function. This makes it particularly suitable for patients with hypertension who may have comorbid conditions like diabetes or chronic kidney disease .
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6.ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;/h4-16,23,32-33,36H,17-22H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIXGLLGFBWKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-75-5 |
Source
|
Record name | Manidipine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89226-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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